2-(6-{[2-(3-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-{[2-(3-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 3-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes multiple nitrobenzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[2-(3-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 3-nitrobenzoate typically involves multiple steps. The process begins with the preparation of the nitrobenzoyloxy intermediates, followed by their coupling with hexanamido and carbamoyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the continuous monitoring of reaction parameters and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-{[2-(3-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzoyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(6-{[2-(3-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(6-{[2-(3-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex structure of the target compound.
Acetylacetone: Another compound with keto-enol tautomerism, used in similar synthetic applications.
Uniqueness
2-(6-{[2-(3-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 3-nitrobenzoate is unique due to its multiple nitrobenzoyloxy groups and the specific arrangement of functional groups. This complexity provides distinct chemical reactivity and potential for diverse applications compared to simpler analogs.
Properties
Molecular Formula |
C25H28N4O10 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2-[[7-[2-(3-nitrobenzoyl)oxyethylamino]-7-oxoheptanoyl]amino]ethyl 3-nitrobenzoate |
InChI |
InChI=1S/C25H28N4O10/c30-22(26-12-14-38-24(32)18-6-4-8-20(16-18)28(34)35)10-2-1-3-11-23(31)27-13-15-39-25(33)19-7-5-9-21(17-19)29(36)37/h4-9,16-17H,1-3,10-15H2,(H,26,30)(H,27,31) |
InChI Key |
MMRPWYKBTBEDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCCNC(=O)CCCCCC(=O)NCCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.